4-Bromo-5-fluoro-7-methoxy-1H-indole
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Overview
Description
4-Bromo-5-fluoro-7-methoxy-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-7-methoxy-1H-indole involves several steps. One common method is the Fischer indole synthesis, which typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, using methanesulfonic acid under reflux in methanol can yield high purity products .
Chemical Reactions Analysis
4-Bromo-5-fluoro-7-methoxy-1H-indole undergoes various chemical reactions, including:
Scientific Research Applications
4-Bromo-5-fluoro-7-methoxy-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: Indole compounds are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. For instance, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
4-Bromo-5-fluoro-7-methoxy-1H-indole can be compared with other indole derivatives such as:
4-Bromo-6-fluoro-1H-indazole: Similar in structure but differs in the position of the fluorine atom.
4-Bromo-7-methyl-1H-indole: Contains a methyl group instead of a methoxy group.
5-Fluoro-3-phenyl-1H-indole: Contains a phenyl group, showing different biological activities.
Properties
Molecular Formula |
C9H7BrFNO |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
4-bromo-5-fluoro-7-methoxy-1H-indole |
InChI |
InChI=1S/C9H7BrFNO/c1-13-7-4-6(11)8(10)5-2-3-12-9(5)7/h2-4,12H,1H3 |
InChI Key |
DTNWBNPWFHXWKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1NC=C2)Br)F |
Origin of Product |
United States |
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